2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine

Overview

Description

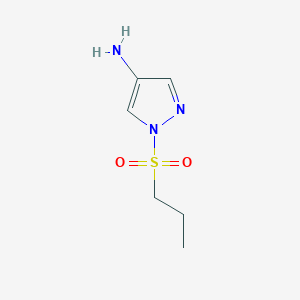

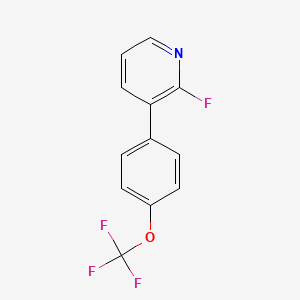

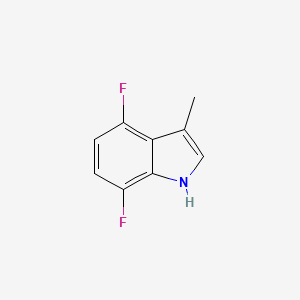

“2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C12H7F4NO . Its molecular weight is 257.18 .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” consists of a pyridine ring with a fluorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 3-position .Physical And Chemical Properties Analysis

The predicted boiling point of “2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” is 283.1±40.0 °C and its predicted density is 1.335±0.06 g/cm3 . The predicted pKa value is -1.08±0.10 .Scientific Research Applications

Ferroelectric Materials

- Research on fluorinated compounds, such as those related to "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," has shown significant applications in the development of materials with ferroelectric properties. Studies have focused on the electro-optic behavior and spontaneous polarization of these compounds, highlighting their potential in creating enantiotropic hexatic phases with enhanced high spontaneous polarization, useful in electronic and optical devices (Mikułko et al., 2007).

Medicinal Chemistry

- Efforts to develop PET radiotracers for imaging P2Y1 receptors in the brain have led to the synthesis of fluorinated derivatives based on structures similar to "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine." These compounds have shown high antagonistic potency towards P2Y1R, suggesting their utility in studying central nervous system diseases and exploring therapeutic targets (Moldovan et al., 2019).

Asymmetric Catalysis

- In the field of asymmetric catalysis, new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups have been synthesized. These ligands, related to the structure of "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," have been employed in metal-catalyzed asymmetric reactions, showcasing the influence of fluorine substituents on ligand conformation and catalytic activity (Wolińska et al., 2021).

Organic Synthesis

- A novel strategy for the synthesis of poly-substituted pyridines has been developed, leveraging C-F bond breaking of fluoroalkyl groups. This method has provided an efficient route to synthesize compounds including "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," expanding the toolkit for constructing complex pyridine derivatives in high yields under metal-free conditions (Chen et al., 2010).

Mechanism of Action

Target of Action

It is known to be used as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of compounds that have various biological targets, depending on their specific structures and substitutions.

Mode of Action

It is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine could interact with its targets by forming new carbon-carbon bonds, thereby altering the structure and function of the target molecules.

Result of Action

As a reactant in the synthesis of aminopyridines, it contributes to the formation of these biologically active compounds . The specific effects would depend on the particular aminopyridine synthesized and its interactions with biological targets.

properties

IUPAC Name |

2-fluoro-3-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPXQKGJAUEWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)

![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)